3-Hydroxy-4-methylidene-1-phenylhexan-1-one
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Overview
Description
3-Hydroxy-4-methylidene-1-phenylhexan-1-one is an organic compound with a unique structure that includes a hydroxy group, a methylidene group, and a phenyl group attached to a hexanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methylidene-1-phenylhexan-1-one can be achieved through several methods. One common approach involves the asymmetric epoxidation of 1-phenyl-3-buten-2-one followed by hydrogenolysis. The epoxidation is typically carried out using t-butyl hydroperoxide and a chiral La-BINOL-Ph3P=O complex as the catalyst, resulting in the formation of an optically active epoxyketone. This intermediate is then reduced in the presence of palladium on carbon (Pd/C) and hydrogen gas (H2) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-methylidene-1-phenylhexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
3-Hydroxy-4-methylidene-1-phenylhexan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methylidene-1-phenylhexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the phenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1-phenylhexan-1-one: Similar structure but lacks the methylidene group.
4-Hydroxy-3-methoxyphenyl methylidene benzohydrazide: Contains a similar hydroxy and methylidene group but has a different core structure.
Uniqueness
The presence of both a hydroxy group and a methylidene group in 3-Hydroxy-4-methylidene-1-phenylhexan-1-one makes it unique compared to other similar compounds
Properties
CAS No. |
648416-40-4 |
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Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-hydroxy-4-methylidene-1-phenylhexan-1-one |
InChI |
InChI=1S/C13H16O2/c1-3-10(2)12(14)9-13(15)11-7-5-4-6-8-11/h4-8,12,14H,2-3,9H2,1H3 |
InChI Key |
NVTHGNKDFFTGBE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)C(CC(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
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